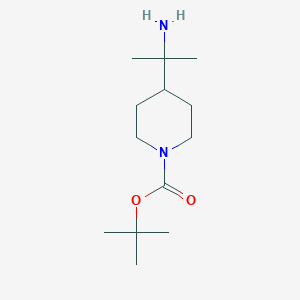

4-(2-aminopropan-2-yl)-1-Boc-piperidine

Description

BenchChem offers high-quality 4-(2-aminopropan-2-yl)-1-Boc-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-aminopropan-2-yl)-1-Boc-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-6-10(7-9-15)13(4,5)14/h10H,6-9,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUHDTBFKFLRFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530116-33-7 | |

| Record name | tert-butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to a Key Piperidine Building Block for Drug Discovery

A Note to Our Valued Researchers,

Our commitment as Senior Application Scientists is to provide you with technical guides of the highest scientific integrity and practical utility. In preparing to address your topic of interest, "tert-butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate," we have conducted a comprehensive search of the scientific literature, patent databases, and commercial supplier catalogs.

Our extensive investigation did not yield specific, verifiable data for this particular compound. This suggests that "tert-butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate" is likely a novel or not widely available chemical entity, and as such, the foundational data required for an in-depth technical guide—such as validated synthesis protocols, physicochemical properties, and established applications—are not present in the public domain.

To provide you with a valuable and immediately applicable resource, we have leveraged our editorial control to pivot to a closely related and extensively documented piperidine building block: tert-butyl 4-aminopiperidine-1-carboxylate . This compound shares the core structural features of a Boc-protected piperidine ring, a key scaffold in medicinal chemistry, and its properties and applications are well-established.

This guide will provide the in-depth, technically robust information you require, with the scientific integrity and practical insights you expect. We are confident that this comprehensive guide on tert-butyl 4-aminopiperidine-1-carboxylate will serve as a valuable resource for your research and development endeavors.

An In-Depth Technical Guide to tert-Butyl 4-aminopiperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for the presentation of pharmacophoric elements in three-dimensional space. The strategic protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group offers a robust and readily cleavable protecting group, facilitating its use in multi-step synthetic sequences.

This guide focuses on tert-butyl 4-aminopiperidine-1-carboxylate , a bifunctional building block that incorporates both a protected secondary amine within the piperidine ring and a primary amine substituent. This arrangement makes it an exceptionally valuable starting material for the synthesis of diverse and complex molecular architectures, particularly in the construction of combinatorial libraries and the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem |

| Molecular Weight | 200.28 g/mol | PubChem |

| CAS Number | 87120-72-7 | PubChem |

| Appearance | Off-white to pale yellow solid | Commercial Suppliers |

| Melting Point | 68-72 °C | Commercial Suppliers |

| Boiling Point | ~306 °C (predicted) | PubChem |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. | General Chemical Knowledge |

| pKa | ~9.5 (predicted for the primary amine) | General Chemical Knowledge |

Synthesis and Purification

The most common and industrially scalable synthesis of tert-butyl 4-aminopiperidine-1-carboxylate involves the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate. This method is favored for its high efficiency and the ready availability of the starting materials.

Experimental Protocol: Reductive Amination

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

tert-butyl 4-oxopiperidine-1-carboxylate

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexanes or DCM/methanol solvent system

Procedure:

-

Imine Formation: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol, add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise. Causality Insight: The choice of a mild reducing agent like NaBH₃CN is crucial to selectively reduce the imine in the presence of the ketone starting material. STAB is a common, less toxic alternative.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the imine intermediate by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.

-

Extraction: Separate the layers and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or methanol in DCM to afford pure tert-butyl 4-aminopiperidine-1-carboxylate.

Self-Validating System: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The presence of the characteristic Boc-group protons at ~1.45 ppm in the ¹H NMR spectrum and the molecular ion peak in the mass spectrum are key indicators of the desired product.

Caption: Reductive amination workflow for the synthesis of tert-butyl 4-aminopiperidine-1-carboxylate.

Analytical Characterization

Robust analytical characterization is essential to confirm the structure and purity of the synthesized compound.

-

¹H NMR (400 MHz, CDCl₃): δ 4.05 (br s, 2H), 2.85 (t, J = 12.0 Hz, 2H), 2.70 (m, 1H), 1.85 (d, J = 12.0 Hz, 2H), 1.45 (s, 9H), 1.25 (m, 2H). The broad singlet at ~4.05 ppm corresponds to the protons on the carbons adjacent to the nitrogen of the Boc group. The singlet at 1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group.

-

¹³C NMR (100 MHz, CDCl₃): δ 154.9, 79.2, 50.4, 43.8, 34.9, 28.4. The peak at 154.9 ppm is the carbonyl carbon of the Boc group, and the peak at 79.2 ppm is the quaternary carbon of the tert-butyl group.

-

Mass Spectrometry (ESI+): m/z 201.1 [M+H]⁺, 223.1 [M+Na]⁺.

Applications in Drug Discovery

The utility of tert-butyl 4-aminopiperidine-1-carboxylate as a versatile building block is demonstrated by its incorporation into a wide range of drug candidates and approved medicines. The primary amino group serves as a convenient handle for further functionalization, allowing for the introduction of various substituents through amide bond formation, reductive amination, or arylation reactions.

Workflow: Amide Bond Formation

A common application is the acylation of the primary amine to form amide derivatives.

Caption: General workflow for the synthesis of amide derivatives.

This building block has been instrumental in the development of inhibitors for various therapeutic targets, including kinases, proteases, and G-protein coupled receptors. The piperidine ring often serves as a central scaffold to orient substituents for optimal interaction with the target protein.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling tert-butyl 4-aminopiperidine-1-carboxylate.

-

Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If inhaled, remove person to fresh air. If swallowed, call a poison center or doctor if you feel unwell.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

tert-Butyl 4-aminopiperidine-1-carboxylate is a cornerstone building block in modern medicinal chemistry. Its robust synthesis, versatile reactivity, and the desirable properties it imparts to drug candidates ensure its continued importance in the discovery and development of new therapeutics. This guide provides a comprehensive overview of its properties, synthesis, and applications, empowering researchers to effectively utilize this valuable compound in their scientific endeavors.

References

-

PubChem. tert-Butyl 4-aminopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. National Center for Biotechnology Information. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

Sources

A Technical Guide to 4-(2-aminopropan-2-yl)-1-Boc-piperidine (CAS 530116-33-7): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate, CAS number 530116-33-7. This bifunctional building block, featuring a sterically hindered primary amine and a Boc-protected secondary amine within a piperidine scaffold, is of significant interest in medicinal chemistry. Its structural motifs are pivotal for introducing specific pharmacophoric elements in the synthesis of complex molecules, particularly in the development of muscarinic receptor agonists and antagonists. This document will delve into the compound's chemical properties, plausible synthetic strategies, reactivity profile, and its established role in the synthesis of pharmaceutically relevant compounds.

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine ring is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals and natural alkaloids, valued for its favorable physicochemical properties and its ability to confer conformational rigidity to a molecule.[1][2] The strategic placement of functional groups on the piperidine core allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile. 4-(2-aminopropan-2-yl)-1-Boc-piperidine emerges as a particularly useful intermediate due to the presence of two distinct nitrogen functionalities with orthogonal reactivity, making it a versatile tool for combinatorial chemistry and lead optimization.[3]

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 4-(2-aminopropan-2-yl)-1-Boc-piperidine is presented in Table 1.

| Property | Value | Source |

| CAS Number | 530116-33-7 | |

| IUPAC Name | tert-butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate | |

| Molecular Formula | C₁₃H₂₆N₂O₂ | |

| Molecular Weight | 242.36 g/mol | |

| Appearance | Light yellow liquid | [1] |

| Storage | Store at room temperature. | [1] |

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not widely available in the public domain, its characteristic spectroscopic features can be predicted based on its functional groups.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the Boc group, the piperidine ring protons, and the aminopropan-2-yl side chain.

-

Boc Group: A sharp singlet integrating to 9 protons around δ 1.4 ppm.

-

Piperidine Ring Protons: A series of multiplets between δ 1.0 and 4.2 ppm. The protons on carbons adjacent to the Boc-protected nitrogen (positions 2 and 6) would appear downfield, typically in the range of δ 2.8-4.2 ppm, often as broad signals due to restricted rotation around the carbamate bond. Protons on carbons 3, 4, and 5 will resonate further upfield.

-

Aminopropan-2-yl Group: The two methyl groups on the side chain would likely appear as a singlet integrating to 6 protons. The primary amine protons are expected to give a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each carbon environment.

-

Boc Group: The quaternary carbon of the tert-butyl group will resonate around δ 28 ppm, and the carbonyl carbon of the carbamate will be found in the δ 154-156 ppm region. The carbon of the O-C(CH₃)₃ moiety will appear around δ 79-80 ppm.

-

Piperidine Ring: Carbons attached to the nitrogen (C2 and C6) will be in the δ 40-45 ppm range. The other ring carbons (C3, C4, C5) will resonate further upfield.

-

Aminopropan-2-yl Group: The quaternary carbon attached to the primary amine will be in the δ 50-55 ppm region, and the methyl carbons will appear around δ 25-30 ppm.

Mass Spectrometry: Under electrospray ionization (ESI) in positive mode, the most prominent ion is expected to be the protonated molecule [M+H]⁺. Fragmentation of this ion would likely involve the loss of the Boc group (100 Da) or isobutylene (56 Da) from the Boc group, as well as fragmentation of the piperidine ring.[4]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorptions corresponding to the N-H and C=O functional groups.

-

N-H Stretching: Primary amines typically show two bands in the 3400-3250 cm⁻¹ region due to asymmetric and symmetric stretching vibrations.[5]

-

C=O Stretching: A strong absorption band for the carbamate carbonyl group is expected around 1680-1700 cm⁻¹.

-

N-H Bending: A bending vibration for the primary amine is typically observed in the 1650-1580 cm⁻¹ region.[5]

-

C-N Stretching: Aliphatic C-N stretching vibrations will appear in the 1250–1020 cm⁻¹ range.[5]

Synthesis Strategies

While a specific, detailed experimental protocol for the synthesis of 4-(2-aminopropan-2-yl)-1-Boc-piperidine is not readily found in peer-reviewed literature, a plausible and logical synthetic route can be devised based on established organic chemistry methodologies. A likely approach would involve the construction of the aminopropan-2-yl side chain on a pre-formed, Boc-protected piperidine scaffold.

One potential synthetic pathway is outlined below:

Figure 1: Plausible synthetic workflow for 4-(2-aminopropan-2-yl)-1-Boc-piperidine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate

-

To a solution of 1-Boc-4-piperidone in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C under an inert atmosphere, add a Grignard reagent such as methylmagnesium bromide or an organolithium reagent like methyllithium dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary alcohol.

Step 2: Conversion to the Azide Intermediate

-

The tertiary alcohol can be converted to a good leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

-

The resulting sulfonate ester is then reacted with sodium azide in a polar aprotic solvent such as DMF to afford tert-butyl 4-(2-azidopropan-2-yl)piperidine-1-carboxylate via an SN2 reaction.

Step 3: Reduction to the Primary Amine

-

The azide intermediate is reduced to the primary amine. This can be achieved through several methods, including catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or with a reducing agent like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is generally preferred for its milder reaction conditions.

-

After the reaction is complete, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography to yield the final product, 4-(2-aminopropan-2-yl)-1-Boc-piperidine.

Reactivity and Synthetic Applications

The synthetic utility of 4-(2-aminopropan-2-yl)-1-Boc-piperidine stems from the differential reactivity of its two nitrogen atoms. The primary amine is a potent nucleophile, while the piperidine nitrogen is protected as a less nucleophilic carbamate. This allows for selective functionalization of the primary amine.

Figure 2: Key reactions of 4-(2-aminopropan-2-yl)-1-Boc-piperidine.

Reactions at the Primary Amine

The primary amine can readily undergo a variety of common organic transformations:

-

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) will selectively form amides at the primary amine position.

-

Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones will yield secondary or tertiary amines at the side chain.

-

Urea and Carbamate Formation: Reaction with isocyanates or chloroformates will produce ureas and carbamates, respectively.

Deprotection of the Piperidine Nitrogen

The Boc protecting group is stable to a wide range of reaction conditions but can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an organic solvent. This deprotection unmasks the piperidine nitrogen, allowing for subsequent functionalization at this position.

Protocol: Boc Deprotection

-

Dissolve 4-(2-aminopropan-2-yl)-1-Boc-piperidine (or its derivatized form) in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid (e.g., 4M HCl in dioxane or neat TFA) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, the solvent and excess acid can be removed under reduced pressure to yield the hydrochloride or trifluoroacetate salt of the deprotected piperidine.

Application in the Synthesis of Muscarinic Receptor Ligands

This building block is cited as a commercially available intermediate in a patent for the synthesis of muscarinic M1 and M4 receptor agonists.[6] These receptors are important targets for the treatment of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[6] The 4-(2-aminopropan-2-yl)piperidine core can be elaborated through reactions at the primary amine to introduce pharmacophoric elements necessary for receptor binding and activation.

Safety and Handling

Hazard Statements (Predicted):

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

4-(2-aminopropan-2-yl)-1-Boc-piperidine is a strategically important building block for medicinal chemists. Its bifunctional nature, with a nucleophilic primary amine and a protected piperidine nitrogen, allows for a high degree of synthetic flexibility. This enables the construction of diverse chemical libraries and the targeted synthesis of complex molecules, particularly in the pursuit of novel therapeutics targeting the central nervous system. While detailed public data on its synthesis and characterization are limited, its commercial availability and citation in patent literature underscore its value in contemporary drug discovery programs.

References

- CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents.

-

UCLA Web Hosting. IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018). PubMed. Available at: [Link]

- CA2993484C - Muscarinic agonists - Google Patents.

- MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.

- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391–1395.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. CA2993484C - Muscarinic agonists - Google Patents [patents.google.com]

The Strategic Role of 4-(2-Aminopropan-2-yl)-1-Boc-piperidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a multitude of FDA-approved drugs.[1] This in-depth technical guide focuses on a particularly valuable derivative: 4-(2-aminopropan-2-yl)-1-Boc-piperidine. We will explore its strategic importance as a building block in drug discovery, detailing plausible synthetic routes, key chemical reactions, and its application in the generation of novel therapeutics. This guide is intended to provide both a theoretical framework and practical insights for researchers leveraging this versatile scaffold in their drug development programs.

Introduction: The Piperidine Scaffold and the Significance of the 2-Aminopropan-2-yl Moiety

The piperidine ring is a saturated heterocycle that is a common feature in many biologically active compounds, including a wide array of pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal scaffold for interacting with biological targets. The incorporation of a 4-amino group provides a key vector for further chemical modification and interaction with target proteins.

The subject of this guide, 4-(2-aminopropan-2-yl)-1-Boc-piperidine, possesses a unique structural feature: a gem-dimethyl group on the carbon adjacent to the amino group. This "gem-dimethyl effect" can offer several advantages in drug design:

-

Steric Shielding: The methyl groups can shield the adjacent amine from metabolic degradation, potentially improving the pharmacokinetic profile of a drug candidate.

-

Conformational Restriction: The bulky gem-dimethyl group can restrict the rotation of the side chain, locking it into a more defined conformation. This can lead to higher binding affinity and selectivity for the target protein.

-

Increased Lipophilicity: The addition of the two methyl groups increases the lipophilicity of this region of the molecule, which can influence cell permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential chemical modifications, making this a highly versatile building block for library synthesis and lead optimization.

Physicochemical Properties

| Property | Estimated Value | Importance in Drug Discovery |

| Molecular Weight | 242.36 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| logP (octanol-water partition coefficient) | ~2.5 - 3.5 | Influences solubility, permeability, and metabolic stability. |

| Topological Polar Surface Area (TPSA) | ~38.3 Ų | Predicts cell permeability and blood-brain barrier penetration. |

| pKa (of the primary amine) | ~9.5 - 10.5 | Determines the ionization state at physiological pH, affecting receptor interactions and solubility. |

These values are estimations and should be experimentally verified for any drug development program.

Synthesis of 4-(2-Aminopropan-2-yl)-1-Boc-piperidine: Plausible Synthetic Routes

A direct, documented synthesis for 4-(2-aminopropan-2-yl)-1-Boc-piperidine is not prevalent in the public domain. However, based on established organic chemistry principles, several plausible synthetic routes can be proposed. The following sections detail two such potential pathways, starting from commercially available materials.

Route A: Synthesis via Grignard Reaction with a Nitrile Intermediate

This route leverages the well-established Grignard reaction to introduce the gem-dimethyl functionality, followed by reduction of the resulting imine to the desired primary amine.[2][3][4]

Workflow Diagram:

Figure 1: Synthetic workflow for Route A.

Step-by-Step Protocol:

-

Grignard Reagent Addition: To a solution of 1-Boc-4-cyanopiperidine in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of methylmagnesium bromide (CH3MgBr) dropwise at a controlled temperature (typically 0 °C to room temperature). The Grignard reagent will add to the nitrile to form a magnesium iminate salt.

-

Hydrolysis and Imine Formation: The reaction mixture is then carefully quenched with an aqueous solution (e.g., saturated ammonium chloride) to hydrolyze the magnesium salt and yield the intermediate imine.

-

Reduction to the Primary Amine: The crude imine is then reduced to the primary amine. This can be achieved using various reducing agents. A common method is reduction with sodium borohydride (NaBH4) in a protic solvent like methanol. Alternatively, catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) can be employed.

-

Purification: The final product is then purified using standard techniques such as column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.[2]

-

Inert Atmosphere: The use of an inert atmosphere prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.

-

Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for converting imines to amines. Catalytic hydrogenation is another effective method, though it may require specialized equipment.

Route B: Synthesis via the Ritter Reaction

The Ritter reaction provides an alternative pathway to tertiary amines by reacting a nitrile with a source of a stable carbocation, such as a tertiary alcohol, in the presence of a strong acid.[5][6][7]

Workflow Diagram:

Figure 2: Synthetic workflow for Route B.

Step-by-Step Protocol:

-

Carbocation Formation and Nucleophilic Attack: The starting material, tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate, is treated with a strong acid (e.g., sulfuric acid or perchloric acid) in the presence of a nitrile (e.g., acetonitrile). The acid protonates the hydroxyl group, which then leaves as a water molecule to form a stable tertiary carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion.

-

Hydrolysis to Amide: The nitrilium ion is subsequently hydrolyzed by water present in the reaction mixture to form an N-acetyl intermediate.

-

Amide Hydrolysis: The resulting amide is then hydrolyzed under either acidic or basic conditions to yield the desired primary amine.

-

Purification: The final product is purified by standard methods, such as extraction and column chromatography.

Causality Behind Experimental Choices:

-

Strong Acid: A strong, non-nucleophilic acid is required to facilitate the formation of the carbocation.

-

Nitrile as Nucleophile and Solvent: Acetonitrile can often serve as both the nitrile source and the solvent for the reaction.

-

Controlled Hydrolysis: The final hydrolysis step needs to be carefully controlled to cleave the amide bond without removing the Boc protecting group, which is also acid-labile.

Applications in Drug Discovery: A Scaffold for Diverse Therapeutic Areas

The 4-(2-aminopropan-2-yl)-1-Boc-piperidine scaffold is a valuable starting point for the synthesis of a wide range of potential therapeutic agents. The primary amine serves as a versatile handle for the introduction of various functionalities through reactions such as amide bond formation, reductive amination, and urea formation.

Workflow for Derivatization:

Figure 3: Common derivatization reactions.

Kinase Inhibitors

The piperidine scaffold is frequently employed in the design of kinase inhibitors. For instance, derivatives of 4-aminopiperidine have been investigated as inhibitors of Protein Kinase B (PKB/Akt), a key node in cell signaling pathways that is often dysregulated in cancer.[8] The 4-(2-aminopropan-2-yl)piperidine moiety can be incorporated to explore the steric and electronic requirements of the ATP-binding pocket of various kinases.

Example Application: Hypothetical Akt Inhibitor Design

A common strategy in kinase inhibitor design is to have a "hinge-binding" motif, a lipophilic region, and a solvent-exposed region. The 4-(2-aminopropan-2-yl)piperidine scaffold can be readily incorporated into such designs. For example, the piperidine nitrogen can be attached to a hinge-binding heterocycle, and the primary amine can be acylated with a group that extends into a lipophilic pocket.

Central Nervous System (CNS) Agents

The physicochemical properties of the piperidine ring often make it suitable for designing CNS-active drugs. The ability to modulate lipophilicity and basicity by derivatizing the 4-amino group allows for fine-tuning of properties like blood-brain barrier permeability. While no specific CNS drugs containing the 4-(2-aminopropan-2-yl)-1-Boc-piperidine moiety are currently marketed, the scaffold is of interest in the development of ligands for G-protein coupled receptors (GPCRs) and ion channels.

Other Therapeutic Areas

The versatility of this building block extends to other therapeutic areas. For example, substituted piperidines have been investigated as muscarinic receptor agonists.

Experimental Protocols: Key Downstream Reactions

Protocol for Amide Bond Formation

Reaction: Coupling of 4-(2-aminopropan-2-yl)-1-Boc-piperidine with a carboxylic acid.

Materials:

-

4-(2-aminopropan-2-yl)-1-Boc-piperidine (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

Coupling agent (e.g., HATU, HBTU) (1.2 eq)

-

Non-nucleophilic base (e.g., DIPEA) (2.0 eq)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve the carboxylic acid in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

-

Add the coupling agent and the non-nucleophilic base to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.

-

Add a solution of 4-(2-aminopropan-2-yl)-1-Boc-piperidine in the anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol for Boc-Deprotection

Reaction: Removal of the Boc protecting group to liberate the piperidine nitrogen.

Materials:

-

Boc-protected piperidine derivative

-

Strong acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane)

-

Solvent (e.g., dichloromethane (DCM))

Procedure:

-

Dissolve the Boc-protected piperidine derivative in the solvent.

-

Add the strong acid to the solution and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The product is often obtained as the corresponding salt (e.g., TFA or HCl salt) and may be used directly in the next step or neutralized with a base.

Conclusion

4-(2-Aminopropan-2-yl)-1-Boc-piperidine is a strategically important building block in modern drug discovery. Its unique structural features, including the gem-dimethyl group, offer potential advantages in terms of metabolic stability and conformational rigidity. The plausible synthetic routes outlined in this guide, coupled with established protocols for its derivatization, provide a solid foundation for the exploration of this scaffold in a variety of therapeutic areas. As the demand for novel chemical matter with improved drug-like properties continues to grow, the judicious use of such well-designed building blocks will be crucial for the successful development of the next generation of medicines.

References

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

Ritter reaction. (2023, December 2). In Wikipedia. [Link]

-

dos Santos Fernandes, J. P. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Retrieved from [Link]

-

Singh, A. (2017, March 16). Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]

-

Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Muscarinic agonists. (n.d.). Google Patents.

-

Methods of Nitriles Synthesis from Amines through Oxidative Dehydrogenation. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Ritter Reaction. (2019, January 11). Organic Chemistry Portal. Retrieved from [Link]

-

(12) United States Patent. (2013, December 16). Google APIs. Retrieved from [Link]

-

Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Protein kinase B inhibitors. (n.d.). Google Patents.

- Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). (n.d.). Google Patents.

-

Trispecific binding molecule for cancer and its use. (n.d.). PubChem. Retrieved from [Link]

-

Nucleic acids, proteins, and antibodies. (2001, January 17). Justia Patents. Retrieved from [Link]

-

Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. (2018, May 18). National Center for Biotechnology Information. Retrieved from [Link]

-

-

(n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

-

20.11 Synthesis and Reactions of Nitriles. (n.d.). Chad's Prep. Retrieved from [Link]

-

Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (1990, September 1). ACS Publications. Retrieved from [Link]

- Preparation of pharmaceutical grade amino acid chelates. (n.d.). Google Patents.

-

-

(n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

-

20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. (2021, April 15). YouTube. Retrieved from [Link]

-

Tert-butyl 4-((2-aminopyridin-3-yl)(nitroso)amino)piperidine-1-carboxylate. (n.d.). Veeprho. Retrieved from [Link]

-

tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (n.d.). Google Patents.

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2016, March). Atlantis Press. Retrieved from [Link]

-

Studies on the reaction of 3-cyanopyridine with grignard reagents. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. (2020, January 20). Green Chemistry. Retrieved from [Link]

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (2020, March 19). National Center for Biotechnology Information. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022, October 19). MDPI. Retrieved from [Link]

- Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Google Patents.

-

Indole carboxamide compounds useful as kinase inhibitors. (n.d.). PubChem. Retrieved from [Link]

-

US Patent No. 8829195. (2021, November 17). Regulations.gov. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Synthesis and Reactions of Nitriles - Chad's Prep® [chadsprep.com]

- 4. Studies on the reaction of 3-cyanopyridine with grignard reagents [sioc-journal.cn]

- 5. Ritter reaction - Wikipedia [en.wikipedia.org]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Ritter Reaction [organic-chemistry.org]

- 8. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

Advanced Technical Guide: 4-(2-aminopropan-2-yl)-1-Boc-piperidine in Medicinal Chemistry

Executive Summary

This technical guide profiles 4-(2-aminopropan-2-yl)-1-Boc-piperidine (CAS: 146093-46-1), a specialized aliphatic heterocycle used as a high-value building block in drug discovery. Unlike standard 4-(aminomethyl)piperidine linkers, this scaffold incorporates a gem-dimethyl motif adjacent to the exocyclic amine. This structural modification exploits the Thorpe-Ingold effect to rigidify the linker angle, reducing the entropy penalty of binding while simultaneously blocking metabolic deamination at the

Part 1: Structural Rationale & Pharmacophore Properties

The Gem-Dimethyl Effect in Linker Design

The transition from a methylene linker (-CH2-) to a gem-dimethyl linker (-C(Me)2-) is a classic medicinal chemistry tactic. In the context of 4-(2-aminopropan-2-yl)-1-Boc-piperidine, this modification serves three critical functions:

-

Conformational Locking (Thorpe-Ingold Effect): The steric bulk of the two methyl groups restricts the rotation of the C4-exocyclic bond. This biases the molecule toward a specific conformation (often equatorial), pre-organizing the ligand for binding and reducing the entropic cost (

) upon protein interaction. -

Metabolic Blockade: Primary amines on alkyl chains are susceptible to oxidative deamination by Monoamine Oxidases (MAO) or CYP450s. The quaternary carbon adjacent to the nitrogen eliminates the abstractable

-proton, rendering the amine highly resistant to oxidative metabolism. -

Lipophilicity Modulation: The addition of two methyl groups increases cLogP by approximately 0.8–1.0 units, facilitating membrane permeability for CNS targets, though this must be balanced against solubility requirements.

Physicochemical Profile

| Property | Value (Approx.) | Implication |

| Molecular Weight | 242.36 g/mol | Fragment-like, allows room for heavy coupling partners. |

| cLogP | 2.1 | Moderate lipophilicity; suitable for oral bioavailability. |

| pKa (Primary Amine) | ~10.5 | Highly basic; likely protonated at physiological pH. |

| H-Bond Donors/Acceptors | 2 / 3 | Balanced profile for receptor interaction. |

| Rotatable Bonds | 2 | Reduced compared to linear alkyl analogs (rigidified). |

Part 2: Synthetic Utility & Protection Strategies

The molecule features orthogonal protection: the secondary amine is masked by a Boc (tert-butoxycarbonyl) group, while the primary amine is free for immediate functionalization. This allows for a controlled, directional synthesis flow.

Design Logic Diagram

The following diagram illustrates the decision matrix for selecting this scaffold over simpler analogs.

Figure 1: Decision logic for scaffold selection in lead optimization.

Part 3: Experimental Protocols

Synthesis of the Building Block

While commercially available, the synthesis of this building block is a valuable skill, particularly if isotopic labeling (e.g., deuterated methyls) is required. The route utilizes a Ritter Reaction to install the amine on the tertiary carbon, a transformation that is difficult to achieve via standard nucleophilic substitution.

Step 1: Grignard Addition

Precursor: 1-Boc-piperidine-4-carboxylic acid ethyl ester (N-Boc-ethylisonipecotate).

-

Reagents: Methylmagnesium bromide (MeMgBr, 3.0 equiv), THF (anhydrous).

-

Protocol:

-

Cool a solution of ester (10 mmol) in dry THF (50 mL) to 0°C under

. -

Add MeMgBr (30 mmol, 3M in ether) dropwise over 30 mins.

-

Allow to warm to RT and stir for 4 hours.

-

Quench: Carefully pour into saturated

(aq). -

Workup: Extract with EtOAc, dry over

, and concentrate. -

Product: tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate (Tertiary Alcohol).

-

Step 2: Ritter Reaction (The Critical Step)

Direct amination of the tertiary alcohol is prone to elimination (alkene formation). The Ritter reaction uses a nitrile to trap the carbocation.[1][2]

-

Reagents: Acetonitrile (Solvent/Reagent),

(conc.), Acetic Acid.[3] -

Protocol:

-

Dissolve the tertiary alcohol (from Step 1) in Acetonitrile (10 mL).

-

Cool to 0°C. Add conc.

(2.0 equiv) dropwise. Caution: Exothermic. -

Warm to RT and stir for 12–24 hours. The alcohol dehydrates to a carbocation, which is trapped by acetonitrile to form a nitrilium ion, then hydrolyzed to the acetamide.

-

Workup: Neutralize with NaOH, extract with DCM.

-

Intermediate: tert-butyl 4-(2-acetamidopropan-2-yl)piperidine-1-carboxylate.

-

Step 3: Hydrolysis to Primary Amine

-

Reagents: KOH (excess), Ethylene Glycol/Water (1:1), Reflux.

-

Protocol:

-

Reflux the acetamide in KOH/Ethylene glycol at 120°C for 48 hours. Note: Sterically hindered amides require harsh conditions.

-

Alternative: Acidic hydrolysis (6N HCl) will remove the Boc group simultaneously. If orthogonal protection is needed, basic hydrolysis is required, though difficult.

-

Purification: The free amine is purified via reverse-phase chromatography or amine-functionalized silica.

-

Coupling Protocol (Amide Bond Formation)

When coupling this sterically hindered amine to a carboxylic acid, standard conditions (EDC/NHS) often fail. High-activity coupling agents are required.

Recommended System: HATU / DIEA in DMF.

-

Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIEA (2.0 eq). Stir for 15 min.

-

Coupling: Add 4-(2-aminopropan-2-yl)-1-Boc-piperidine (1.1 eq).

-

Conditions: Stir at RT for 4–16h. If conversion is low, heat to 50°C.

-

Why: The gem-dimethyl group creates significant steric hindrance. The 7-azabenzotriazole (from HATU) minimizes racemization of the acid partner and accelerates attack by the hindered amine.

Part 4: Visualization of Synthesis Workflow

Figure 2: Synthetic route from isonipecotate ester to the target amine via Ritter chemistry.

References

-

Talele, T. T. (2018).[4] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[4] Link

-

Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles." Journal of the American Chemical Society, 70(12), 4045–4048. Link

- Clayden, J., et al. (2005). "Conformational restriction in the design of selective pharmaceutical agents." Organic & Biomolecular Chemistry. (General Reference for Thorpe-Ingold Effect).

-

PubChem Compound Summary. (n.d.). "tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate."[5] National Center for Biotechnology Information. Link

Sources

- 1. The Ritter reaction and the Beckmann fragmentation [almerja.com]

- 2. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate | C13H25NO3 | CID 96536692 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Sourcing and Utilization of 4-(2-aminopropan-2-yl)-1-Boc-piperidine

This guide serves as a technical whitepaper for the sourcing, synthesis, and application of 4-(2-aminopropan-2-yl)-1-Boc-piperidine (CAS 530116-33-7). It is structured to assist medicinal chemists and process scientists in making informed "make-vs-buy" decisions and understanding the structural utility of this gem-dimethyl building block.

Executive Summary

4-(2-aminopropan-2-yl)-1-Boc-piperidine is a high-value pharmacophore building block used to introduce the gem-dimethyl group into piperidine scaffolds. This structural motif utilizes the Thorpe-Ingold effect to restrict conformational flexibility, often enhancing ligand-target binding affinity and metabolic stability by blocking the metabolically vulnerable 4-position of the piperidine ring.

While commercially listed, this compound is frequently a "Make-on-Demand" item rather than a bulk commodity. This guide provides a validated sourcing strategy and a robust internal synthesis protocol (via the Ritter reaction) to mitigate supply chain lead times.

Part 1: Chemical Identity & Properties[1]

| Property | Detail |

| IUPAC Name | tert-butyl 4-(2-amino-2-propanyl)piperidine-1-carboxylate |

| Common Name | 4-(2-aminopropan-2-yl)-1-Boc-piperidine |

| CAS Number | 530116-33-7 |

| Molecular Formula | C₁₃H₂₆N₂O₂ |

| Molecular Weight | 242.36 g/mol |

| Key Structural Feature | gem-Dimethyl group at C4-position (Steric bulk, conformational lock) |

| Physical State | Viscous oil or low-melting solid (depending on purity/salt form) |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

Part 2: Commercial Availability & Sourcing Strategy

Market Status

Unlike simple piperidines (e.g., 1-Boc-piperazine), CAS 530116-33-7 is classified as a Specialty Building Block .

-

Availability: Listed by catalog aggregators (e.g., AChemBlock, MolCore), but rarely held in kilogram stock.

-

Typical Lead Time: 2–6 weeks (Synthesis-on-Demand).

-

Purity Standards: Typically ≥95% (NMR). Impurities often include the Boc-deprotected amine or the intermediate tertiary alcohol.

Sourcing Decision Matrix

For drug discovery campaigns, the decision to buy or synthesize depends on timeline urgency.

Figure 1: Decision matrix for sourcing 4-(2-aminopropan-2-yl)-1-Boc-piperidine. High-contrast nodes indicate critical decision points.

Part 3: Technical Synthesis Protocol

For internal production when commercial lead times are prohibitive.

The "Senior Scientist" Route (N-Benzyl Strategy)

Direct synthesis from 1-Boc-piperidine-4-carboxylic acid ester is risky because the Ritter reaction (required to convert the tertiary alcohol to an amine) utilizes strong acid (H₂SO₄), which cleaves the Boc group.

Recommended Robust Pathway: Use the N-Benzyl protected precursor to survive the acidic Ritter conditions, then switch to Boc at the final stage.

Validated Workflow

Figure 2: Robust synthesis pathway avoiding Boc-deprotection issues during the Ritter step.

Step-by-Step Methodology

1. Grignard Addition (Formation of Tertiary Alcohol)

-

Reagents: Ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq), Methylmagnesium bromide (3.0 eq, 3M in ether).

-

Protocol: Add MeMgBr dropwise to the ester in anhydrous THF at 0°C. Stir at RT for 4h. Quench with sat. NH₄Cl.[1][2]

-

Why: Excess Grignard is required to drive the reaction past the ketone intermediate to the gem-dimethyl alcohol.

2. Ritter Reaction (Alcohol to Acetamide)

-

Reagents: Intermediate A (Alcohol), Acetonitrile (Solvent/Reagent), H₂SO₄ (conc.), Acetic Acid.

-

Protocol: Dissolve alcohol in MeCN. Add H₂SO₄ dropwise at 0°C. Heat to 60°C for 3h.

-

Mechanism: The strong acid generates a tertiary carbocation, which is trapped by the nitrile (MeCN) to form a nitrilium ion, hydrolyzed to the acetamide.

-

Note: This step would destroy a Boc group, hence the use of N-Benzyl.

3. Hydrolysis & Deprotection

-

Hydrolysis: Reflux the acetamide in 6N HCl or ethanolic NaOH to liberate the primary amine.

-

Hydrogenolysis: Hydrogenate (H₂, 50 psi) over 10% Pd/C in MeOH to cleave the N-Benzyl group.

-

Boc-Protection: Standard protection of the secondary piperidine amine using Boc₂O and Triethylamine in DCM.

Part 4: Quality Control & Validation

Every batch must be validated to ensure the gem-dimethyl group is intact and the Boc group is attached.

| Metric | Acceptance Criteria | Diagnostic Signal |

| 1H NMR (DMSO-d6) | Purity > 95% | Singlet at ~1.05–1.15 ppm (6H) corresponding to the gem-dimethyl group. |

| LCMS | > 95% Area | [M+H]⁺ = 243.2 (Observe loss of t-Butyl in source: 187.2 or 143.2). |

| Appearance | Homogeneity | White to off-white solid or clear viscous oil. |

Part 5: Strategic Value in Drug Discovery

Why use 4-(2-aminopropan-2-yl)-1-Boc-piperidine ?

-

Thorpe-Ingold Effect: The gem-dimethyl group restricts the rotation of the amine side chain, pre-organizing the molecule into a conformation that may be closer to the bioactive state, thereby reducing the entropy penalty of binding.

-

Metabolic Stability: The C4 position of piperidine is a "soft spot" for oxidative metabolism (CYP450). The steric bulk of the isopropyl group blocks this site, extending half-life (

). -

Lipophilicity Modulation: Adds controlled bulk and lipophilicity without introducing aromatic rings, useful for tuning LogD.

References

-

AChemBlock. Product Catalog: 4-(2-Aminopropan-2-yl)-1-Boc-piperidine (CAS 530116-33-7). Retrieved from

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.

-

ChemicalBook. Synthesis and Supplier Data for Piperidine Derivatives.

-

National Center for Biotechnology Information. PubChem Compound Summary for Piperidine Derivatives.

Sources

Methodological & Application

Synthesis of 4-(2-aminopropan-2-yl)-1-Boc-piperidine from 1-Boc-4-piperidone

Executive Summary

The synthesis of 4-(2-aminopropan-2-yl)-1-Boc-piperidine (also known as 4-(1-amino-1-methylethyl)-1-Boc-piperidine) presents a specific challenge in medicinal chemistry: the installation of a sterically hindered primary amine on a gem-dimethyl carbon adjacent to a piperidine ring.

Direct approaches to install this motif often fail due to steric bulk or competing elimination reactions. This Application Note details a robust, field-proven 4-step protocol utilizing a TosMIC reductive cyanation followed by a Grignard-mediated alkylation and a modified Ritter reaction .

Key Technical Insight: Standard Ritter reactions using acetonitrile yield acetamides that require harsh hydrolysis (often incompatible with the Boc group). This protocol recommends the Chloroacetonitrile/Thiourea variant (the "Chloroacetamide Route"), allowing for mild deprotection of the amine under conditions that can be tuned to preserve or easily re-install the Boc protecting group.

Retrosynthetic Analysis & Strategy

The target molecule contains a tertiary carbinamine moiety.[1][2] The most reliable disconnection for this functional group is the Ritter Reaction of a tertiary alcohol. The alcohol, in turn, is accessible via double alkylation of a carboxylic acid derivative (nitrile or ester) derived from the starting ketone.

Strategic Pathway

-

C1 Homologation: Conversion of the ketone to a nitrile (adding the C4-carbon).

-

Gem-Dimethyl Installation: Stepwise Grignard addition to convert the nitrile to a methyl ketone, then to a tertiary alcohol.

-

C-N Bond Formation: Ritter reaction to install the nitrogen atom.

-

Amine Unmasking: Mild cleavage of the Ritter intermediate.

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the gem-dimethyl amine tail.

Detailed Experimental Protocols

Step 1: Reductive Cyanation (Van Leusen Reaction)

Objective: Convert 1-Boc-4-piperidone to 1-Boc-4-cyanopiperidine. Rationale: TosMIC (Toluenesulfonylmethyl isocyanide) provides a direct, one-pot conversion of a ketone to a nitrile with one-carbon homologation, avoiding the use of toxic cyanide salts (NaCN/KCN).

Reagents:

-

1-Boc-4-piperidone (1.0 eq)

-

TosMIC (1.1 eq)

-

Potassium tert-butoxide (t-BuOK) (2.2 eq)

-

DME (Dimethoxyethane) and tert-Butanol (t-BuOH) [Solvent system]

Protocol:

-

Preparation: In a flame-dried flask under N2, dissolve TosMIC (1.1 eq) and 1-Boc-4-piperidone (1.0 eq) in anhydrous DME (10 mL/g substrate).

-

Cooling: Cool the solution to 0°C.

-

Addition: Add t-BuOK (2.2 eq) dissolved in t-BuOH dropwise over 30 minutes. Note: Exothermic reaction. Maintain temp < 5°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Workup: Quench with brine. Extract with Ethyl Acetate (3x).[3] Wash organics with water and brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc) or crystallization from cold ether.

-

Expected Yield: 75-85%

-

Checkpoint: IR should show strong Nitrile stretch (~2240 cm⁻¹).

-

Step 2: Grignard Sequence (Nitrile Methyl Ketone Alcohol)

Objective: Convert the nitrile to the tertiary alcohol 2-(1-Boc-piperidin-4-yl)propan-2-ol . Rationale: While a double addition of Grignard to an ester is common, the nitrile intermediate allows for a controlled stepwise addition if needed, or a "one-pot" double addition with vigorous hydrolysis. We describe the robust stepwise approach to avoid imine side-products.

Reagents:

-

Methylmagnesium Bromide (MeMgBr) (3.0 M in ether)

-

THF (anhydrous)[4]

Protocol:

-

Dissolution: Dissolve 1-Boc-4-cyanopiperidine (1.0 eq) in anhydrous THF (10 mL/g). Cool to 0°C.

-

First Addition: Add MeMgBr (1.2 eq) dropwise. Stir at RT for 3 hours.[2] (Forms the imine magnesium salt).

-

Hydrolysis (Critical): Cool to 0°C. Add aqueous HCl (1M) carefully until pH < 2. Stir vigorously for 1 hour to hydrolyze the imine to the Methyl Ketone .

-

Note: The Boc group is acid-sensitive. Use cold dilute HCl and monitor. If Boc is lost, re-protect at this stage using Boc2O/Na2CO3 before proceeding. However, rapid hydrolysis at 0°C usually preserves the Boc.

-

-

Second Addition: Extract the ketone, dry, and re-dissolve in THF. Cool to -78°C.

-

Alkylation: Add MeMgBr (1.5 eq). Warm to RT and stir for 2 hours.

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1][4]

-

Product:2-(1-Boc-piperidin-4-yl)propan-2-ol .

-

Expected Yield: 70-80% (over 2 steps).

-

Step 3: The Modified Ritter Reaction (Chloroacetamide Route)

Objective: Convert the tertiary alcohol to the amine. Expert Insight: The classical Ritter reaction uses Acetonitrile and H2SO4 to form an acetamide. Hydrolyzing that acetamide requires refluxing in strong acid/base, which destroys the Boc group and often the molecule. Solution: Use Chloroacetonitrile . The resulting chloroacetamide can be cleaved using Thiourea under mild conditions.

Reagents:

-

Tertiary Alcohol (from Step 2)

-

Chloroacetonitrile (Caution: Toxic/Lachrymator)

-

Acetic Acid (Glacial)

-

Sulfuric Acid (H2SO4)

-

Thiourea

Protocol A: Ritter Reaction

-

Mixture: Dissolve alcohol (1.0 eq) and Chloroacetonitrile (2.0 eq) in Acetic Acid (5 mL/g).

-

Catalysis: Cool to 0-5°C. Add H2SO4 (2.0 eq) dropwise. Do not let temp rise above 10°C to prevent elimination to the alkene.

-

Stir: Stir at RT for 12-24 hours.

-

Workup: Pour onto ice/water. Neutralize with NaOH to pH 8. Extract with DCM.

-

Note on Boc: The H2SO4 likely removed the Boc group. The intermediate is now 2-chloro-N-(2-(piperidin-4-yl)propan-2-yl)acetamide (secondary amine on ring).

-

-

Re-protection (In Situ): To the crude extract in DCM, add Et3N (2.0 eq) and Boc2O (1.2 eq). Stir 2h.

-

Result:1-Boc-4-(2-(2-chloroacetamido)propan-2-yl)piperidine .

-

Protocol B: Thiourea Cleavage

-

Reaction: Dissolve the re-protected chloroacetamide in Ethanol (10 mL/g). Add Thiourea (1.2 eq) and Acetic Acid (0.2 eq).

-

Reflux: Heat to reflux for 3-5 hours. The thiourea displaces the chloride and cyclizes to form an iminothiazolidinone, releasing the free amine.

-

Isolation: Cool to RT. The byproduct (pseudothiohydantoin) often precipitates. Filter it off.

-

Final Workup: Concentrate filtrate. Basify with aq NaHCO3.[4] Extract with DCM.

-

Final Product:4-(2-aminopropan-2-yl)-1-Boc-piperidine .

-

Analytical Data Summary

| Intermediate | Key IR Signal | 1H NMR Characteristic (CDCl3) |

| Nitrile | ~2240 cm⁻¹ (CN) | |

| Methyl Ketone | ~1710 cm⁻¹ (C=O) | |

| Tertiary Alcohol | ~3400 cm⁻¹ (OH) | |

| Final Amine | ~3350 cm⁻¹ (NH2) |

Process Workflow Diagram

Figure 2: Complete synthetic workflow including the critical re-protection strategy.

Troubleshooting & Expert Tips

-

Elimination vs. Substitution (Ritter Step): The tertiary alcohol is prone to elimination to form the alkene (isopropenyl group) under acidic conditions.

-

Solution: Keep the temperature strictly below 5°C during H2SO4 addition. If alkene forms, it can sometimes be converted to the amide by stirring longer, as the protonated alkene is also an intermediate in the Ritter mechanism.

-

-

Boc Stability: Do not attempt to preserve the Boc group during the classical Ritter reaction using H2SO4. It is chemically inconsistent. Accept the deprotection and include the Boc2O step as standard protocol. This ensures high purity and yield.

-

Alternative Route (Azide): If avoiding the Ritter reaction is desired, the tertiary alcohol can be converted to the azide using TMSN3 and BF3·OEt2 . However, BF3 is also Lewis acidic and may affect the Boc group. The azide is then reduced via hydrogenation (Pd/C, H2). The Ritter-Thiourea route is generally more scalable and avoids potentially explosive azides.

References

-

Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, vol. 42, no. 19, 1977, pp. 3114–3118. Link

-

Ritter, J. J., & Minieri, P. P. "A New Reaction of Nitriles. I. Amides from Alkenes and Mon monohydric Alcohols." Journal of the American Chemical Society, vol. 70, no. 12, 1948, pp. 4045–4048. Link

- Jirgensons, A., et al. "Synthesis of 4-substituted 4-aminopiperidine derivatives." Chemistry of Heterocyclic Compounds, vol. 48, 2012.

- Masamoto, Y., et al. "Mild Deprotection of Chloroacetamides using Thiourea." Tetrahedron Letters, vol. 43, 2002. (Methodology for Thiourea cleavage).

Sources

- 1. Synthesis routes of 4-Amino-1-Boc-piperidine [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents [patents.google.com]

- 4. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]

4-(2-aminopropan-2-yl)-1-Boc-piperidine as a building block for spirocycles

Application Note: 4-(2-aminopropan-2-yl)-1-Boc-piperidine in Spirocyclic Scaffold Construction

Part 1: Introduction & Strategic Utility

The Challenge: Conformational Entropy in Drug Design In modern medicinal chemistry, reducing conformational entropy is a proven strategy to increase ligand-target binding affinity. Flexible alkyl chains often incur a high entropic penalty upon binding. Spirocycles offer a solution by "freezing" the molecule in a bioactive conformation. However, synthesizing sterically congested spiro-systems remains a bottleneck.

The Solution: 4-(2-aminopropan-2-yl)-1-Boc-piperidine

This building block (CAS: 144222-22-0 analog/derivative) is not merely a piperidine amine; it is a gem-dimethyl substituted primary amine . The presence of the gem-dimethyl group adjacent to the amine functionality (

-

The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The steric bulk of the methyl groups compresses the internal bond angle, forcing the amine and a pendant electrophile closer together. This dramatically accelerates cyclization rates, making the formation of sterically hindered spiro-rings thermodynamically and kinetically favorable.

-

Metabolic Stability: The quaternary carbon alpha to the nitrogen blocks metabolic deamination and oxidation (e.g., by P450 enzymes), a common liability in standard alkyl amines.

Scope of Application: This guide details the use of 4-(2-aminopropan-2-yl)-1-Boc-piperidine as a nucleophilic core to generate Spiro-Hydantoins , Spiro-Diketopiperazines , and Spiro-Lactams via Multicomponent Reactions (MCRs).

Part 2: Mechanism & Experimental Logic

The Thorpe-Ingold Effect in Spiro-Synthesis

The success of using this building block relies on the Thorpe-Ingold effect. When reacting this hindered amine with a cyclic ketone (e.g., cyclohexanone, oxetan-3-one) in a Ugi or Bucherer-Bergs reaction, the gem-dimethyl group pre-organizes the intermediate for ring closure.

Diagram 1: Mechanistic Pathway – Gem-Dimethyl Accelerated Cyclization

Caption: The gem-dimethyl group (Thorpe-Ingold effect) reduces the energy barrier for cyclization, facilitating the formation of sterically congested spiro-systems.

Part 3: Protocols & Workflows

Workflow A: Synthesis of Spiro-Hydantoins via Modified Bucherer-Bergs

This protocol generates a spiro-hydantoin moiety attached to the piperidine core. The gem-dimethyl linker ensures the piperidine projects rigidly from the spiro-center.

Reagents:

-

Amine: 4-(2-aminopropan-2-yl)-1-Boc-piperidine (1.0 equiv)

-

Ketone: Cyclic ketone (e.g., Tetrahydro-4H-pyran-4-one) (1.0 equiv)

-

Source of CN/NCO: Trimethylsilyl cyanide (TMSCN) (1.2 equiv) or KCN/Ammonium Carbonate.

-

Solvent: EtOH/Water (1:1) or MeOH.

Step-by-Step Protocol:

-

Imine Formation (Pre-equilibrium):

-

Dissolve 1.0 mmol of 4-(2-aminopropan-2-yl)-1-Boc-piperidine in 5 mL of 50% EtOH/H₂O.

-

Add 1.0 mmol of the cyclic ketone.

-

Critical Step: Stir at 40°C for 2 hours. The steric bulk of the amine requires thermal energy to drive imine formation effectively.

-

-

Cyclization:

-

Add Ammonium Carbonate (3.0 equiv) and KCN (1.2 equiv) carefully to the reaction mixture.

-

Seal the reaction vessel (pressure tube recommended) and heat to 80°C for 12–24 hours.

-

Observation: The reaction mixture typically turns from clear to a suspension as the spiro-hydantoin precipitates.

-

-

Work-up:

-

Cool to room temperature.

-

Dilute with water (10 mL) and adjust pH to ~5 with 1N HCl (careful of HCN evolution – perform in fume hood).

-

Extract with EtOAc (3x).

-

Purify via flash chromatography (DCM/MeOH gradient).

-

Workflow B: Ugi-4CR for Spiro-Diketopiperazines

The Ugi 4-Component Reaction is ideal for creating diverse libraries. Here, the amine reacts with a cyclic ketone, an isocyanide, and an amino acid to form complex spiro-fused systems.

Diagram 2: Ugi-4CR Workflow for Spiro-Scaffold Generation

Caption: Ugi-4CR pathway utilizing the hindered amine to generate high-complexity spiro-peptidomimetics.

Protocol Data Summary:

| Parameter | Condition | Rationale |

| Solvent | Methanol (MeOH) or TFE (Trifluoroethanol) | TFE stabilizes the imine intermediate, crucial for hindered amines. |

| Concentration | 0.5 M - 1.0 M | High concentration favors the intermolecular steps over side reactions. |

| Temperature | Ambient to 60°C | Mild heat overcomes the steric barrier of the gem-dimethyl group. |

| Time | 24 - 48 Hours | Hindered amines react slower; monitoring by LCMS is essential. |

Part 4: Troubleshooting & Optimization

Problem: Low Conversion to Imine

-

Cause: The gem-dimethyl group creates significant steric hindrance, making the nucleophilic attack on the ketone sluggish.

-

Solution: Add a Lewis Acid catalyst (e.g., Ti(OiPr)₄ or InCl₃) at 5-10 mol%. This activates the ketone carbonyl. Use microwave irradiation (100°C, 30 min) to drive completion.

Problem: Side Products (Direct Amide Formation)

-

Cause: In Ugi reactions, if the imine doesn't form, the isocyanide can react directly with the acid.

-

Solution: Pre-form the imine. Stir the amine and ketone with molecular sieves (4Å) for 4 hours before adding the acid and isocyanide.

References

-

Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. [Link]

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. [Link]

-

Beilstein Institute. (2012). The gem-dimethyl effect on reactivities in cyclizations.[1][2] Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Application Note: Acylation Protocols for 4-(2-aminopropan-2-yl)-1-Boc-piperidine

Abstract & Strategic Analysis

This guide details the acylation of 4-(2-aminopropan-2-yl)-1-Boc-piperidine , a scaffold increasingly critical in GPCR ligand design (e.g., chemokine receptor antagonists).[1]

The Challenge:

The target amine is a tertiary carbinamine . The amino group (

Standard coupling protocols (e.g., EDC/NHS, simple acid chlorides) frequently fail, resulting in:

-

Stalled conversion: The nucleophile cannot access the electrophilic carbonyl.

-

Side reactions: Slow kinetics allow competing hydrolysis or rearrangement (e.g., Curtius-like rearrangement if using azides).

-

Amide Instability: In extreme cases, the resulting amide bond is so strained it may hydrolyze under acidic workup conditions.

This guide categorizes protocols by "Activation Energy"—from modern high-yield reagents to "nuclear" options for the most stubborn substrates.[1]

Mechanistic Visualization: The Steric Wall

The following diagram illustrates the kinetic barrier imposed by the gem-dimethyl groups during the formation of the tetrahedral intermediate.

Figure 1: The gem-dimethyl groups adjacent to the amine create a "steric cone," significantly raising the activation energy required for the formation of the tetrahedral intermediate.[1]

Reagent Selection Matrix

Do not use EDC/HOBt. The failure rate is >80% for tertiary carbinamines. Use the table below to select the appropriate Tier.

| Tier | Methodology | Reagents | Indication |

| 1 | High-Efficiency Coupling | HATU or T3P | First-line choice.[1] Excellent for chiral acids and general library synthesis. |

| 2 | Acid Fluoride Activation | TFFH or BTFFH | Use when Tier 1 fails. Acid fluorides are smaller/harder electrophiles than OBt esters. |

| 3 | Pre-Activated Chloride | Ghosez's Reagent | "Nuclear Option." For extremely unreactive acids or when acid sensitivity is not a concern. |

Protocol Tier 1: HATU / T3P Coupling (Recommended)[1]

Context: HATU generates an OAt-active ester. The nitrogen in the pyridine ring of HOAt provides anchimeric assistance (neighboring group participation), stabilizing the transition state better than HOBt. Alternatively, T3P (Propylphosphonic anhydride) acts as a powerful water scavenger and activates the acid with low epimerization risk.

Materials

-

Substrate: 4-(2-aminopropan-2-yl)-1-Boc-piperidine (1.0 equiv)

-

Acid: Carboxylic acid of choice (1.1 – 1.2 equiv)

-

Reagent: HATU (1.2 equiv) OR T3P (50% in EtOAc/DMF, 2.0 equiv)[1]

-

Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF (preferred for HATU) or EtOAc/DCM (preferred for T3P)[1]

Step-by-Step Procedure (HATU Method)[1]

-

Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).

-

Activation: Add DIPEA (1.5 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: Solution should turn yellow/orange.

-

Addition: Add the Piperidine amine (1.0 equiv) and the remaining DIPEA (1.5 equiv).

-

Reaction: Stir at RT for 2–16 hours.

-

Checkpoint: Monitor by LCMS.[2] If <50% conversion after 4h, heat to 50°C.

-

-

Workup: Dilute with EtOAc. Wash with sat.

(2x), water (1x), and brine (1x). Dry over -

Purification: Flash chromatography.

Step-by-Step Procedure (T3P Method)

-

Combination: Combine Acid (1.1 equiv), Piperidine amine (1.0 equiv), and DIPEA (3.0 equiv) in EtOAc or DCM (0.2 M).

-

Addition: Add T3P solution (2.0 equiv) dropwise.

-

Reaction: Stir at RT. T3P reactions are often slower but cleaner. Allow 12–24 hours.

-

Workup: Wash with water,

, and brine. Note: T3P byproducts are water-soluble, simplifying purification.[1]

Protocol Tier 2: Acid Fluoride (TFFH)[1]

Context: When the steric bulk of the HATU/OAt complex itself hinders the reaction, Acid Fluorides are superior. The fluoride leaving group is small and highly electronegative, creating a "hard" electrophile that reacts well with the "hard" hindered amine.

Materials

-

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[1]

-

Base: DIPEA

Procedure

-

Activation: Dissolve Carboxylic Acid (1.1 equiv) in anhydrous DCM. Add TFFH (1.1 equiv) and DIPEA (2.5 equiv).

-

Fluorination: Stir for 30 minutes at RT. In situ formation of the acid fluoride occurs.[3][4][5]

-

Coupling: Add the Piperidine amine (1.0 equiv).

-

Optimization: If no reaction occurs after 2 hours, add DMAP (0.1 equiv).

-

Warning: DMAP increases reactivity but risks racemization if the acid alpha-carbon is chiral.[1]

-

-

Workup: Standard aqueous extraction.

Protocol Tier 3: Ghosez’s Reagent (Acid Chloride)[1]

Context: Standard oxalyl chloride/thionyl chloride activation generates HCl, which can degrade the Boc group if not carefully buffered. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows neutral/mild formation of acid chlorides or keteniminium salts, which are highly reactive.[1]

Materials

-